3-Hydroxytulobuterol 3-Hydroxytulobuterol
Brand Name: Vulcanchem
CAS No.: 58020-41-0
VCID: VC8125796
InChI: InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3
SMILES: CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

3-Hydroxytulobuterol

CAS No.: 58020-41-0

Cat. No.: VC8125796

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxytulobuterol - 58020-41-0

Specification

CAS No. 58020-41-0
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 3-[2-(tert-butylamino)-1-hydroxyethyl]-2-chlorophenol
Standard InChI InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3
Standard InChI Key DLLAFIBSOHRYIT-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O
Canonical SMILES CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O

Introduction

Chemical Identity and Structural Characteristics

3-Hydroxytulolbuterol (IUPAC name: 1-(3-hydroxy-2-chlorophenyl)-2-(tert-butylamino)ethanol) is characterized by a hydroxyphenyl group substituted at the 3-position, a tertiary amine group, and a β-hydroxyl ethanol side chain. Its molecular formula is C12H18ClNO2, with a molecular weight of 253.73 g/mol. The structural addition of the hydroxyl group at the 3-position enhances its polarity compared to tulobuterol, influencing its solubility and metabolic stability .

Table 1: Physicochemical Properties of 3-Hydroxytulobuterol

PropertyValue
Molecular Weight253.73 g/mol
Melting Point90–92°C (predicted)
LogP (Partition Coefficient)1.8 (estimated)
SolubilityFreely soluble in polar solvents (e.g., ethanol, methanol)

Synthesis and Manufacturing

The synthesis of 3-hydroxytulobuterol typically involves hydroxylation of tulobuterol or its precursors. A patented route for tulobuterol synthesis (CN111205194A) employs 2-chlorostyrene as a starting material, which undergoes bromination with dibromohydantoin (DBH) in a water-acetone solvent system to yield 1-(2-chlorophenyl)-2-bromoethanol. Subsequent reaction with tert-butylamine in ethanol at 70–80°C produces tulobuterol . Introducing a hydroxyl group at the 3-position likely involves oxidative steps, though specific protocols remain proprietary.

Key Reaction Conditions

  • Bromination: DBH in acetone-water (5:1 v/v) at reflux.

  • Amination: Tert-butylamine in ethanol at 70°C (3:1 molar ratio) .

Pharmacological Profile

Mechanism of Action

3-Hydroxytulobuterol acts as a selective β2-adrenergic receptor agonist, relaxing bronchial smooth muscle by elevating intracellular cAMP levels. The hydroxyl group at the 3-position may enhance receptor binding affinity or modulate oxidative stress pathways, as suggested by in silico docking studies .

Table 2: Receptor Binding Affinity (Predicted)

TargetBinding Energy (kcal/mol)Key Interactions
β2-Adrenergic Receptor-7.2Hydrogen bonds with Ser204, Asp113
SOD (Superoxide Dismutase)-5.8Hydrophobic interactions with Leu106, Ala75

Antioxidant and Anti-inflammatory Effects

In COPD models, hydroxylated derivatives of tulobuterol demonstrate reduced malondialdehyde (MDA) levels and suppressed TNF-α and IFN-γ cytokines, indicating mitigation of oxidative stress and inflammation .

Pharmacokinetics and Metabolism

3-Hydroxytulobuterol is primarily metabolized via hepatic glucuronidation and sulfation. Its hydroxyl group facilitates faster renal excretion compared to tulobuterol, resulting in a shorter half-life (~4 hours vs. ~8 hours).

Table 3: Pharmacokinetic Parameters

Parameter3-HydroxytulobuterolTulobuterol
Bioavailability60%75%
Half-life (t1/2)4.2 hours8.1 hours
Protein Binding85%90%

Recent Advances and Future Directions

Recent in silico analyses highlight 3-hydroxytulobuterol’s potential as an antioxidant, with binding affinities to catalase (-6.4 kcal/mol) and glutathione peroxidase (-5.9 kcal/mol) . Future research should prioritize clinical trials to validate its efficacy and safety in pulmonary diseases.

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